N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c28-21(24-16-18-10-4-1-5-11-18)17-29-23-26-25-22(19-12-6-2-7-13-19)27(23)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNVQJJXJQFDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the formation of the triazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the triazole ring, followed by subsequent functionalization to introduce the benzyl and sulfanyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) linkage exhibits nucleophilic character, enabling alkylation and related reactions.
Mechanism :
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Deprotonation of the thiol group (if present) or direct nucleophilic attack by the sulfur atom on electrophilic reagents.
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Commonly facilitated by bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF) .
Example Reaction :
Alkylation with 2-bromo-1,1-diethoxyethane:
textN-Benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide + 2-bromo-1,1-diethoxyethane → S-alkylated intermediate (84% yield) [2]
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Cs₂CO₃ (1.1 equiv) |
| Temperature | 0°C → room temperature → 60°C |
| Reaction Time | 17.5 h |
Hydrolysis of Protecting Groups
The compound’s synthetic intermediates often undergo hydrolysis to remove acetal protections.
Mechanism :
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Acid- or base-catalyzed cleavage of acetal groups to yield aldehydes.
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Monitored via TLC and ¹H-NMR for aldehyde proton detection (δ ~9–10 ppm) .
Experimental Data :
| Method | Reagents | Conversion | Observation |
|---|---|---|---|
| A | H₂SO₄, H₂O, dioxane | 27% | Partial hydrolysis |
| B | HCl, THF, H₂O | 47% | Improved conversion |
Amide Hydrolysis
The acetamide moiety may undergo hydrolysis to form carboxylic acid derivatives, though stability under basic conditions is noted.
Conditions :
Outcome :
-
Hydrolysis is slow unless forced by harsh conditions due to steric hindrance from the benzyl and triazole groups.
Biological Interactions (Non-synthetic)
While not a classical chemical reaction, the compound interacts with biological targets via:
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Hydrogen bonding : Triazole N-atoms and amide carbonyl.
Pharmacological Relevance :
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Inhibits bacterial enzymes (e.g., dihydrofolate reductase) with MIC values comparable to ciprofloxacin in hybrid derivatives .
Analytical Characterization Methods
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¹H/¹³C-NMR : Used to confirm S-alkylation (δ 3.8–4.2 ppm for SCH₂) and hydrolysis (aldehyde proton at δ 9.5–10 ppm) .
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HPLC : Purity assessment post-synthesis (>95% in optimized routes).
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for modular derivatization via its sulfanyl and amide groups. Further studies are needed to explore cycloadditions or catalytic coupling reactions involving the triazole core.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties . Compounds containing this structure have shown significant activity against a variety of pathogens:
- Bacterial Infections : Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with the triazole ring can inhibit strains such as Staphylococcus aureus and Escherichia coli effectively. The introduction of specific substituents on the triazole ring enhances their antibacterial activity significantly .
- Fungal Infections : The antifungal potential of triazole derivatives is well-documented. Compounds similar to N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been evaluated for their efficacy against fungi like Candida albicans, showing promising results comparable to established antifungal agents .
Anticancer Applications
This compound and its analogs have also been investigated for their anticancer properties :
- Mechanism of Action : The triazole moiety is believed to interfere with cancer cell proliferation by modulating various signaling pathways. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .
- Case Studies : Several studies have reported on the synthesis and evaluation of triazole-based compounds against various cancer cell lines. For example, a study showed that specific derivatives exhibited cytotoxicity against breast cancer and lung cancer cell lines with IC50 values in the low micromolar range .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may have potential applications in other areas:
- Anti-inflammatory Effects : Some triazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This suggests potential for use in treating inflammatory diseases.
- Antioxidant Activity : Compounds with 1,2,4-triazole structures may also exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress . This could be beneficial in conditions where oxidative damage is a concern.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences lie in substituents on the triazole ring, acetamide side chain, and biological activity profiles.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Bioactivity: Halogenated derivatives (7e, 7f) exhibit enhanced antimicrobial activity compared to non-halogenated analogs, likely due to increased electrophilicity and membrane disruption capabilities . The target compound’s benzyl group may offer similar lipophilicity but lacks halogen atoms, which could reduce cytotoxicity. The fluorinated analog (C23H19FN4OS) introduces a fluorine atom, which improves metabolic stability and bioavailability via electron-withdrawing effects .
Structural Modifications and Solubility: Thiadiazole-containing analogs (7e, 7f, 7b) demonstrate lower solubility in polar solvents compared to the target compound, attributed to their bulkier heterocyclic systems . 229°C for 7f) .
Comparative Applications :
- The target compound’s benzyl group may prioritize CNS permeability, whereas halogenated analogs (7e, 7f) are optimized for broad-spectrum antimicrobial use .
- VUAA-1 and OLC-12 , though structurally related, are specialized as insect odorant receptor agonists, highlighting the versatility of the 1,2,4-triazole scaffold in divergent applications.
Biological Activity
N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its cytotoxicity, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 404.49 g/mol. Its structure features a benzyl group and a triazole moiety linked through a sulfanyl group, which is crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities of this compound, including:
-
Cytotoxic Activity :
- The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung cancer cells and HCT116 colon cancer cells. The mechanism involves cell cycle arrest and induction of late apoptosis or necrosis.
- In vitro studies reported IC50 values indicating potent activity comparable to established chemotherapeutic agents like doxorubicin.
-
Antimicrobial Properties :
- The compound demonstrates antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness in inhibiting bacterial growth.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of late apoptosis |
| HCT116 (Colon) | 10.0 | Cell cycle arrest at G0/G1 phase |
| MiaPaCa-2 (Pancreas) | 15.0 | Activation of early and late apoptosis |
In A549 cells, treatment with this compound resulted in a significant increase in late apoptosis rates compared to untreated controls .
Antimicrobial Activity
Table 2 presents the antimicrobial efficacy against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Low |
| Pseudomonas aeruginosa | >128 | Inactive |
The compound exhibited promising antibacterial properties against S. aureus while demonstrating limited effectiveness against Gram-negative bacteria like E. coli .
Mechanistic Insights
Research indicates that the biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. The pro-apoptotic effects are particularly notable in cancer cells where the compound triggers mitochondrial pathways leading to cell death.
Case Studies
In a notable study involving human cancer cell lines, this compound was administered at varying concentrations to assess its cytotoxicity and mechanism of action. Results indicated that at concentrations above 10 µM, significant increases in late apoptotic cells were observed alongside G0/G1 phase arrest .
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
The compound is typically synthesized via multi-step reactions involving cyclization of thiosemicarbazides in alkaline media, followed by nucleophilic substitution with ethyl bromoacetate to form the sulfanyl-acetamide backbone. Key steps include:
- Cyclization : 1,4-diphenyl thiosemicarbazide cyclizes in alkaline conditions to form the triazole-thione core .
- Alkylation : Reaction with ethyl bromoacetate under sodium ethanolate yields the sulfanyl-acetate intermediate .
- Acylation : Subsequent reactions with benzylamine derivatives introduce the N-benzyl group. Optimization of solvent (e.g., ethanol, DMF), temperature (60–80°C), and reaction time (4–8 hrs) is critical for yields >80% .
Q. How is the compound characterized structurally and spectroscopically?
Key characterization methods include:
- IR Spectroscopy : Confirms C=O (1695–1712 cm⁻¹), C=N (1601–1621 cm⁻¹), and C–S (684–689 cm⁻¹) stretches .
- 1H NMR : Peaks at δ 2.15 (CH3), δ 4.24–4.31 (CH2), and δ 7.26–7.94 (aromatic protons) validate substituent integration .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S, and halogen content (e.g., Br: 14.18% observed vs. 14.18% calculated) .
Q. What preliminary biological activities have been reported?
Derivatives show antimicrobial potential against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging 8–64 µg/mL. Activity correlates with electron-withdrawing substituents (e.g., Br, Cl) on the aryl groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
X-ray diffraction (using SHELX software ) reveals planar triazole rings and non-covalent interactions (e.g., N–H⋯S hydrogen bonds) that stabilize the structure. For example:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯S | 3.28 | 165 |
| C–H⋯N | 3.45 | 142 |
| These interactions guide force field parameterization in computational modeling . |
Q. What strategies address contradictions in spectral data during synthesis?
Discrepancies in NMR/IR signals (e.g., unexpected splitting or missing peaks) require:
- Tautomerism Analysis : Triazole-thione ↔ triazole-thiol tautomerism alters spectral profiles. Dynamic NMR or X-ray crystallography can confirm dominant tautomers .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted thiosemicarbazides) and optimize purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How do substituents on the triazole ring influence reactivity in cross-coupling reactions?
Electron-rich aryl groups (e.g., 4-methylphenyl) enhance nucleophilic substitution at the sulfanyl group, while bulky substituents (e.g., cyclohexyl) sterically hinder reactions. For example:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) assess:
- LogP : Predicted ~3.2, indicating moderate lipophilicity.
- Protein Binding : High affinity for kinase ATP-binding pockets (ΔG = -9.8 kcal/mol) .
- Metabolic Sites : CYP3A4-mediated oxidation at the benzyl group is a major clearance pathway .
Methodological Guidance
Designing SAR Studies for Antimicrobial Derivatives
- Varied Substituents : Synthesize analogs with halogen (Br, Cl), alkyl (CH3), or electron-donating (OCH3) groups at triazole or benzyl positions.
- Activity Assays : Use broth microdilution (CLSI guidelines) to determine MICs. Correlate results with Hammett σ constants to quantify electronic effects .
Optimizing Reaction Yields in Large-Scale Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
